molecular formula C21H21N7O2 B2529845 5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1172344-33-0

5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2529845
CAS No.: 1172344-33-0
M. Wt: 403.446
InChI Key: AVSMHTABEWNLPN-UHFFFAOYSA-N
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Description

5-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. The isoxazole ring, pyrazolopyrimidine moiety, and the phenyl group make it a compound of interest, especially in the realms of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide typically involves several steps:

  • Formation of the Pyrazolopyrimidine Core: : The synthesis begins with the preparation of the pyrazolopyrimidine core. This can be achieved through the condensation of appropriate precursors under basic conditions, often using solvents like DMF or DMSO.

  • Introduction of the Pyrrolidine Group: : The pyrrolidine group is introduced via a substitution reaction, where a leaving group (like a halide) on the pyrazolopyrimidine intermediate is replaced by the pyrrolidine moiety.

  • Attachment of the Isoxazole Ring: : The isoxazole ring is constructed through cyclization reactions, often involving hydroxylamine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Final Carboxamide Formation: : The final step involves the formation of the carboxamide bond, typically through amide coupling reactions using reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

While laboratory synthesis focuses on smaller scales, industrial production would require optimization for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis, process intensification, and the use of automated reactors may be employed to scale up production while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound may undergo oxidation reactions at the phenyl ring or the pyrazolopyrimidine core, while reduction reactions can target the isoxazole ring.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at positions on the pyrazolopyrimidine and phenyl rings.

  • Hydrolysis: : The carboxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3

  • Reducing Agents: : NaBH4, LiAlH4

  • Substitution Reagents: : Halides, amines, hydroxylamine

  • Hydrolysis Conditions: : HCl, NaOH

Major Products

  • Oxidized phenyl derivatives

  • Reduced pyrazolopyrimidine derivatives

  • Hydrolyzed carboxamide products

Scientific Research Applications

The compound’s structure allows it to interact with various biological targets, making it valuable in:

  • Medicinal Chemistry: : Potential as a pharmacophore in drug design due to its interaction with enzymes and receptors.

  • Biological Research: : Studying signal transduction pathways and gene expression.

  • Industrial Chemistry: : Potential intermediates in the synthesis of more complex molecules.

  • Materials Science: : Use in the development of novel polymers and catalysts.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Binding to Enzymes: : The pyrazolopyrimidine core can mimic natural substrates or inhibitors, thereby modulating enzyme activity.

  • Receptor Interaction: : The compound can act as an agonist or antagonist at various receptors, influencing cellular responses.

  • Signal Pathways: : It may affect pathways involving kinases, phosphatases, or other signaling molecules.

Comparison with Similar Compounds

Compared to other pyrazolopyrimidine derivatives:

  • 5-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide: exhibits higher specificity due to the unique combination of its structural moieties.

  • Similar Compounds

    • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

    • 5-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    • Isoxazole-3-carboxamide derivatives

Properties

IUPAC Name

5-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c29-21(17-12-18(30-26-17)15-6-2-1-3-7-15)22-8-11-28-20-16(13-25-28)19(23-14-24-20)27-9-4-5-10-27/h1-3,6-7,12-14H,4-5,8-11H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSMHTABEWNLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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